3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine
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Overview
Description
3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with chlorine and fluorine atoms, and a propan-1-amine group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a suitable amine is reacted with a halogenated pyridine under controlled conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic attack and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or imines, while substitution reactions can introduce various functional groups to the pyridine ring .
Scientific Research Applications
3-(4-Chloro-5-fluoropyridin-3-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for
Properties
CAS No. |
1393566-38-5 |
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Molecular Formula |
C8H10ClFN2 |
Molecular Weight |
188.63 g/mol |
IUPAC Name |
3-(4-chloro-5-fluoropyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H10ClFN2/c9-8-6(2-1-3-11)4-12-5-7(8)10/h4-5H,1-3,11H2 |
InChI Key |
FHTJGHBRANFLAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)CCCN |
Origin of Product |
United States |
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